4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)13-5-2-1-4-12(13)16(25)27-15-9-26-11(8-14(15)24)10-28-17-22-6-3-7-23-17/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROUSNJXFDJPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of pyrimidine derivatives with pyran intermediates, followed by the introduction of the trifluoromethyl benzoate group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to substitution reactions, especially nucleophilic substitution, where functional groups can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its ability to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may act on enzymes, receptors, or other proteins, altering their function and activity.
Comparison with Similar Compounds
The structural and functional attributes of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate can be contextualized by comparing it to related derivatives. Below is a detailed analysis based on molecular modifications and physicochemical properties:
Structural Analogues with Varying Aromatic Substituents
Several analogues differ in the substituents attached to the benzoyloxy or pyrimidine groups. For example:
- BE80462 (CAS: 877637-34-8): Features a 4-fluorophenylacetate group instead of the trifluoromethylbenzoate. Its molecular formula is C₁₈H₁₃FN₂O₄S (MW: 372.37 g/mol).
- BG02390 (CAS: 877637-39-3): Substitutes the trifluoromethyl group with a 4-chlorophenylacetate moiety (C₁₈H₁₃ClN₂O₄S , MW: 388.82 g/mol). The chlorine atom offers moderate electronegativity, balancing lipophilicity and reactivity .
- BE33309 (CAS: 877637-45-1): Contains a 4-nitrophenylacetate group (C₁₈H₁₃N₃O₆S , MW: 399.38 g/mol). The nitro group significantly increases polarity, which may enhance binding to electron-rich biological targets but reduce membrane permeability .
Derivatives with Pyrimidine Modifications
- BC84700 (CAS: 877637-33-7): Incorporates a 4,6-dimethylpyrimidin-2-ylsulfanylmethyl group and a 4-ethoxyphenylacetate (C₂₂H₂₂N₂O₅S, MW: 426.49 g/mol).
Physicochemical and Functional Comparisons
| Compound (CAS) | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Property Differences |
|---|---|---|---|---|
| 877636-63-0 (Target) | 2-(Trifluoromethyl)benzoate | C₁₈H₁₁F₃N₂O₄S | 408.35 | High lipophilicity, metabolic stability |
| 877637-34-8 (BE80462) | 4-Fluorophenylacetate | C₁₈H₁₃FN₂O₄S | 372.37 | Lower steric hindrance, increased solubility |
| 877637-39-3 (BG02390) | 4-Chlorophenylacetate | C₁₈H₁₃ClN₂O₄S | 388.82 | Moderate electronegativity, balanced reactivity |
| 877637-45-1 (BE33309) | 4-Nitrophenylacetate | C₁₈H₁₃N₃O₆S | 399.38 | High polarity, strong electron-withdrawing effects |
| 877637-33-7 (BC84700) | 4-Ethoxyphenylacetate + dimethylpyrimidine | C₂₂H₂₂N₂O₅S | 426.49 | Enhanced steric protection, reduced enzymatic cleavage |
Key Observations :
- The trifluoromethyl group in the target compound confers superior metabolic stability compared to fluorine or chlorine analogues, as evidenced by its higher molecular weight and lipophilicity .
- Nitro-substituted derivatives (e.g., BE33309) exhibit the highest polarity, which may limit their utility in crossing biological membranes but enhance target-binding specificity .
- Methylation of the pyrimidine ring (BC84700) improves steric protection, a feature absent in the target compound, suggesting divergent applications in drug design .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.43 g/mol. The structure includes a pyran ring fused with a pyrimidine moiety and a trifluoromethyl-substituted benzoate group, which contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties, inhibiting the growth of bacterial strains.
- Antiviral Effects : Investigations into similar structures suggest efficacy against viral infections, particularly through modulation of viral entry mechanisms.
- Antidiabetic Properties : Certain analogs have demonstrated the ability to regulate glucose levels and improve insulin sensitivity.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.
- Receptor Interaction : The trifluoromethyl group enhances lipophilicity, allowing for better interaction with cellular receptors, which may modulate signaling pathways related to inflammation and metabolism.
Comparative Studies
A comparative analysis of similar compounds reveals insights into how structural variations influence biological activity. The following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This table illustrates how variations in substituents affect the biological profile of these compounds, emphasizing the unique potential of This compound .
Case Studies
- Antiviral Activity : A study evaluated the compound's efficacy against the Ebola virus (EBOV). Results indicated that certain derivatives exhibited submicromolar activity against viral entry, suggesting a promising therapeutic avenue for viral infections .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds. The results showed significant inhibition against Gram-positive bacteria, supporting further exploration into its use as an antimicrobial agent .
Q & A
Q. Optimization factors :
- Temperature : Higher temps (80–100°C) accelerate sulfanyl group incorporation but may increase side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution steps .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
Basic: Which spectroscopic methods are used for structural validation?
- NMR : H and C NMR confirm the pyran ring (δ 5.8–6.5 ppm for olefinic protons) and trifluoromethyl group (δ 120–125 ppm in C) .
- IR : Peaks at 1720–1740 cm (ester C=O) and 1670–1690 cm (pyranone C=O) .
- Mass spectrometry : High-resolution MS validates the molecular ion ([M+H] at m/z ~443) .
Advanced: How can researchers resolve contradictions in biological activity data across analogs?
Case example : Inconsistent enzyme inhibition results between halogen-substituted analogs (e.g., Cl vs. CF) may arise from steric/electronic effects.
Methodology :
Comparative SAR : Synthesize derivatives with systematic substituent variations (e.g., 2-F, 4-Cl benzoates) and assay against target enzymes (e.g., kinases) .
Computational modeling : Use molecular docking (AutoDock Vina) to assess binding affinity differences due to trifluoromethyl’s hydrophobicity .
Data normalization : Control for purity (HPLC ≥95%) and solvent effects (DMSO vs. aqueous buffers) .
Advanced: What strategies optimize stability during long-term biological assays?
- Storage : Lyophilize the compound and store at -80°C under argon to prevent hydrolysis of the ester group .
- Buffer selection : Use PBS (pH 7.4) with 0.1% BSA to mimic physiological conditions and reduce aggregation .
- Degradation monitoring : Perform LC-MS at intervals (0, 24, 48 hrs) to track hydrolysis byproducts (e.g., free benzoic acid) .
Advanced: How to design experiments elucidating the mechanism of enzyme inhibition?
Enzyme kinetics : Measure and inhibition type (competitive/uncompetitive) using varying substrate concentrations (Lineweaver-Burk plots) .
Fluorescence quenching : Monitor tryptophan residues in the enzyme’s active site upon compound binding (ΔF at 340 nm) .
Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
Basic: What are initial steps for evaluating biological activity?
- In vitro screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC determination) .
- Target prioritization : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify high-affinity targets .
- Solubility checks : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous media .
Advanced: How to address low yields in the sulfanyl-methyl coupling step?
- Side reaction mitigation : Add a radical scavenger (e.g., TEMPO) to prevent disulfide formation .
- Alternative reagents : Replace pyrimidine-2-thiol with its sodium salt for improved nucleophilicity in polar solvents .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and increase yield by 15–20% .
Advanced: What structural modifications enhance bioavailability?
- Ester prodrugs : Replace the benzoate ester with a methyl ester to improve membrane permeability; hydrolyze in vivo .
- PEGylation : Attach polyethylene glycol chains to the pyrimidine ring to increase aqueous solubility .
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) on the pyran ring while retaining CF for target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
